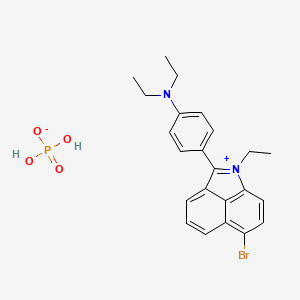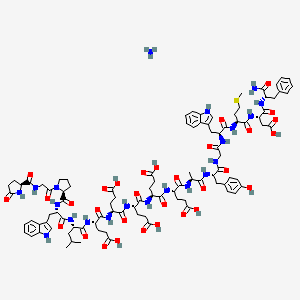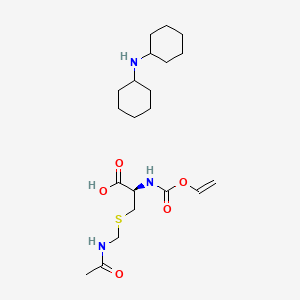
Einecs 283-790-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(acetamidomethylsulfanyl)-2-(ethenoxycarbonylamino)propanoic acid involves several steps. One common method includes the reaction of L-cysteine with acetamidomethyl chloride to form an intermediate, which is then reacted with vinyloxycarbonyl chloride under controlled conditions to yield the final product. The reaction conditions typically involve maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes rigorous quality control measures to monitor the purity and yield of the product. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(2R)-3-(acetamidomethylsulfanyl)-2-(ethenoxycarbonylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under specific pH and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in various derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, (2R)-3-(acetamidomethylsulfanyl)-2-(ethenoxycarbonylamino)propanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential role in biochemical pathways. Its ability to interact with specific enzymes and proteins makes it a candidate for investigating cellular processes and developing new therapeutic agents.
Medicine
In medicine, (2R)-3-(acetamidomethylsulfanyl)-2-(ethenoxycarbonylamino)propanoic acid is explored for its potential therapeutic applications. Its interactions with biological targets suggest it may have uses in treating certain diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of (2R)-3-(acetamidomethylsulfanyl)-2-(ethenoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s structure allows it to bind to specific sites on proteins, influencing their activity and function.
類似化合物との比較
Similar Compounds
- (2R)-3-(acetamidomethylsulfanyl)-2-(ethenoxycarbonylamino)propanoic acid
- (2R)-3-(acetamidomethylsulfanyl)-2-(methoxycarbonylamino)propanoic acid
- (2R)-3-(acetamidomethylsulfanyl)-2-(ethoxycarbonylamino)propanoic acid
Uniqueness
What sets (2R)-3-(acetamidomethylsulfanyl)-2-(ethenoxycarbonylamino)propanoic acid apart from similar compounds is its specific functional groups and stereochemistry. These features contribute to its unique reactivity and interactions with biological targets, making it a valuable compound for various scientific applications.
特性
CAS番号 |
84712-99-2 |
|---|---|
分子式 |
C21H37N3O5S |
分子量 |
443.6 g/mol |
IUPAC名 |
(2R)-3-(acetamidomethylsulfanyl)-2-(ethenoxycarbonylamino)propanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C9H14N2O5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3-16-9(15)11-7(8(13)14)4-17-5-10-6(2)12/h11-13H,1-10H2;3,7H,1,4-5H2,2H3,(H,10,12)(H,11,15)(H,13,14)/t;7-/m.0/s1 |
InChIキー |
QMJNNSHOBSDANS-ZLTKDMPESA-N |
異性体SMILES |
CC(=O)NCSC[C@@H](C(=O)O)NC(=O)OC=C.C1CCC(CC1)NC2CCCCC2 |
正規SMILES |
CC(=O)NCSCC(C(=O)O)NC(=O)OC=C.C1CCC(CC1)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



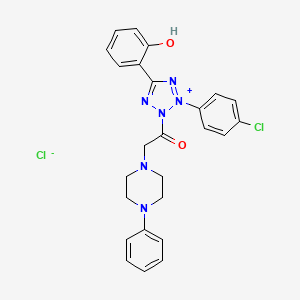


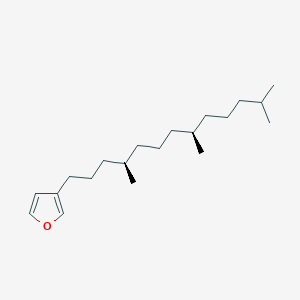

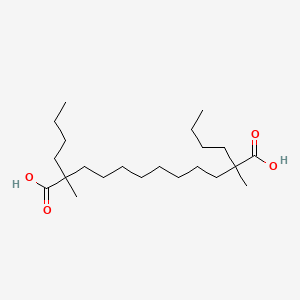
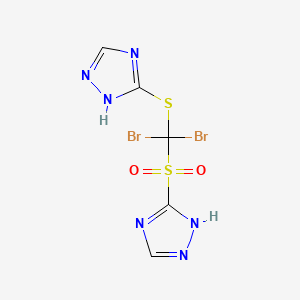
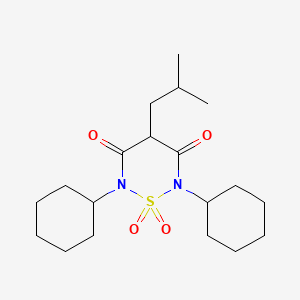
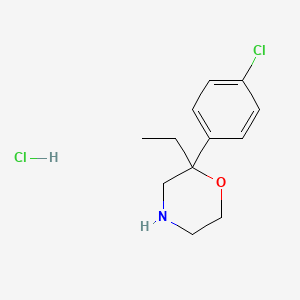
![1,3,3-Trimethyl-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3H-indolium dihydrogen phosphate](/img/structure/B12693198.png)
